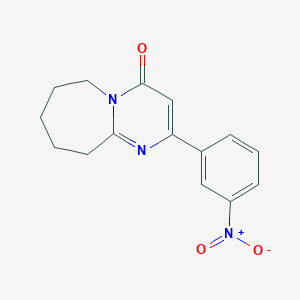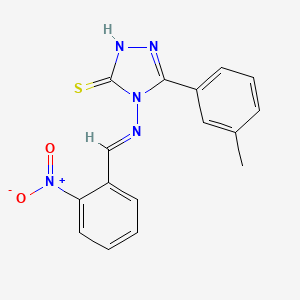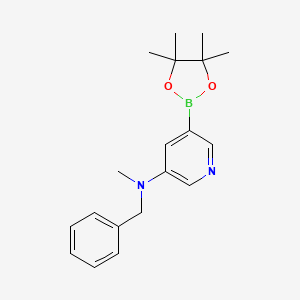![molecular formula C7H16N2OS B12048248 1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)
1-[2-(Methylsulfinyl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methylsulfinyl)ethyl]piperazine is a chemical compound with the molecular formula C₇H₁₆N₂OS and a molecular weight of 176.28 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the methylsulfinyl group in the structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfinyl)ethyl]piperazine typically involves the reaction of piperazine with a suitable methylsulfinyl-containing reagent. One common method is the reaction of piperazine with 2-chloroethyl methyl sulfoxide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Methylsulfinyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylsulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Methylsulfinyl)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-[2-(Methylsulfinyl)ethyl]piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the methylsulfinyl group can influence its binding affinity and specificity for these targets. The exact pathways involved in its mechanism of action are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Methylsulfinyl)ethyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a methylsulfinyl group, leading to different chemical properties and reactivity.
1-(2-Aminoethyl)piperazine: Contains an aminoethyl group, which imparts different biological activities and applications.
1-(2-Chloroethyl)piperazine: Contains a chloroethyl group, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C7H16N2OS |
|---|---|
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
1-(2-methylsulfinylethyl)piperazine |
InChI |
InChI=1S/C7H16N2OS/c1-11(10)7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
MFYAUHMFEPQTJO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid](/img/structure/B12048166.png)



![4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12048195.png)
![N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048196.png)
![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)
![Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-](/img/structure/B12048221.png)
![8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048223.png)


![Bicyclo[2,2,1]heptane-2-carboxaldehyde](/img/structure/B12048237.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048240.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)benzamide](/img/structure/B12048246.png)
